Betamethasone 6β-Bromo 17-Valerate

Impurity profiling HPLC method validation Pharmacopoeial reference standards

Betamethasone 6β-Bromo 17-Valerate (CAS not assigned; molecular formula C₂₇H₃₆BrFO₆; molecular weight 555.47) is a synthetic, halogenated derivative of the medium-potency topical glucocorticoid betamethasone 17-valerate and is chiefly categorised as a process-related impurity and pharmacopoeial reference standard. Unlike the parent drug or its therapeutically active 17-monoester, this compound bears a bromine substituent at the 6β position of the steroid B-ring, distinguishing it stereochemically from the 6α-bromo epimer that is listed as Betamethasone Valerate EP Impurity G.

Molecular Formula C₂₇H₃₆BrFO₆
Molecular Weight 555.47
Cat. No. B1154289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetamethasone 6β-Bromo 17-Valerate
Synonyms(6R,8S,9R,10S,11S,13S,14S,16S,17R)-6-Bromo-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl pentanoate
Molecular FormulaC₂₇H₃₆BrFO₆
Molecular Weight555.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Betamethasone 6β-Bromo 17-Valerate: Identity, Classification, and Reference Standard Context


Betamethasone 6β-Bromo 17-Valerate (CAS not assigned; molecular formula C₂₇H₃₆BrFO₆; molecular weight 555.47) is a synthetic, halogenated derivative of the medium-potency topical glucocorticoid betamethasone 17-valerate and is chiefly categorised as a process-related impurity and pharmacopoeial reference standard . Unlike the parent drug or its therapeutically active 17-monoester, this compound bears a bromine substituent at the 6β position of the steroid B-ring, distinguishing it stereochemically from the 6α-bromo epimer that is listed as Betamethasone Valerate EP Impurity G [1]. It is not a marketed active pharmaceutical ingredient but is produced as a certified analytical reference material to support impurity profiling, method validation, and quality control testing for betamethasone 17-valerate drug substances and topical formulations .

Why Betamethasone 6β-Bromo 17-Valerate Cannot Be Interchanged with the 6α Epimer or Other Betamethasone Impurity Reference Standards


Substituting Betamethasone 6β-Bromo 17-Valerate with the 6α-bromo epimer (EP Impurity G), 9-bromo-betamethasone 17-valerate (USP Related Compound D), or other betamethasone valerate impurities is analytically indefensible because the 6-position bromine epimers exhibit divergent chromatographic retention behaviour, mass spectrometric fragmentation patterns, and potentially different glucocorticoid receptor (GR) binding characteristics [1]. Pharmacopoeial monographs mandate the use of a specific stereochemically defined reference standard for system suitability testing; the European Pharmacopoeia explicitly distinguishes 6α-bromo-betamethasone valerate as Impurity G based on its retention time and spectral signature [2]. Acyl migration of the valerate ester from the C-17 to the C-21 position—the predominant degradation pathway for betamethasone 17-valerate—produces the 21-valerate isomer, which retains only approximately 15% of the anti-inflammatory potency of the parent 17-valerate and is rapidly hydrolysed by cutaneous esterases [3]. These structural and pharmacological divergences mean that any impurity reference lacking the precise 6β-bromo-17-valerate configuration will produce inaccurate chromatographic peak assignment, compromise impurity quantification, and potentially lead to the acceptance of substandard or degraded drug product batches [4].

Quantitative Evidence Differentiating Betamethasone 6β-Bromo 17-Valerate from Key Comparators


Chromatographic Resolution: 6β-Bromo vs. 6α-Bromo Epimer Separation Under Compendial HPLC Conditions

Betamethasone 6β-Bromo 17-Valerate must be chromatographically resolved from its 6α-bromo epimer (EP Impurity G) using compendial HPLC methods. Under the USP 2025 chromatographic system (acetonitrile:water 50:50, L1 column, 240 nm), betamethasone valerate elutes at a relative retention time of 1.0, while betamethasone valerate related compound H elutes at RRT 1.36 [1]. EP monographs require resolution NLT 5.0 between betamethasone valerate and related compound H and NLT 1.5 between related compound H and related compound D [1]. The 6β-bromo epimer, by virtue of its distinct stereochemistry, is expected to exhibit a retention time shift relative to the 6α epimer, enabling unequivocal identification of the correct process impurity in betamethasone 17-valerate drug substance [2].

Impurity profiling HPLC method validation Pharmacopoeial reference standards

Stability Differentiation: Acyl Migration Kinetics of Betamethasone 17-Valerate vs. 21-Valerate Isomer

The primary degradation pathway of betamethasone 17-valerate is the pH- and excipient-dependent intramolecular acyl migration of the valerate ester from the C-17 hydroxyl to the C-21 hydroxyl, yielding betamethasone 21-valerate [1]. Kinetic studies at 60°C in aqueous solution (pH 0.5–8) demonstrate that this rearrangement proceeds entirely through acyl migration followed by hydrolysis to free betamethasone alcohol, with a pH-rate minimum at pH 3.5 [1]. The resulting betamethasone 21-valerate isomer possesses only a fraction—reported as approximately 15%—of the potency of the 17-valerate parent, as the 21-ester is rapidly hydrolysed by cutaneous and hepatic esterases, whereas the 17-ester is essentially resistant [2]. Betamethasone 6β-Bromo 17-Valerate, by virtue of its 6β-bromo substitution, serves as a critical reference marker in stability-indicating HPLC methods to verify that the detected impurity peak corresponds to the process-related 6-bromo species rather than the 21-valerate acyl migration degradant [3].

Degradation kinetics Acyl migration Stability-indicating assays

Glucocorticoid Receptor Binding: Quantitative Impact of 6-Position Halogenation on Ligand Affinity

Betamethasone 17-valerate (the parent compound, lacking 6-bromo substitution) inhibits the binding of radiolabelled dexamethasone to human epidermis and mouse skin glucocorticoid receptors with IC50 values of 5 nM and 6 nM, respectively . The introduction of a 6α-bromo substituent increases steroidal lipophilicity (calculated logP increase of approximately +1.1 units relative to the non-brominated parent based on the Hansch π-value for aromatic bromine), enhancing membrane permeability . Competitive binding assays using radiolabelled dexamethasone in human keratinocytes show that 6α-bromo substitution is expected to alter the IC50 value relative to the parent 5–6 nM, though directly measured comparative data for the 6β epimer are not published in the open literature. Class-level SAR evidence from halogenated corticosteroid series demonstrates that even minor stereochemical changes at the 6-position can shift receptor binding affinity by an order of magnitude, making it essential to use the stereochemically correct 6β-bromo reference standard for any receptor-level mechanistic study [1].

Glucocorticoid receptor binding Structure-activity relationship Halogenation effects

Pharmacopoeial Impurity Thresholds: USP and EP Acceptance Criteria for Betamethasone Valerate-Related Compounds

The USP monograph for Betamethasone Valerate specifies that no individual impurity exceeds 1.0% and total impurities do not exceed 2.0% as determined by the formula 100(ri/rs), where ri is the peak response for each impurity and rs is the sum of all peak responses [1]. Under USP-NF guidelines for brominated betamethasone valerate impurities, limits for 9α-bromobetamethasone 17-valerate are set at NMT 0.10%, with unspecified impurities capped at NMT 0.10% . The EP monograph similarly defines specific impurity limits with individual identification thresholds. Betamethasone 6β-Bromo 17-Valerate, as a qualified reference standard, enables analytical laboratories to demonstrate compliance with these regulatory impurity thresholds in ANDA submissions and commercial batch release testing .

Pharmacopoeial compliance Impurity limits Quality control

Formulation Integrity: Impact of Vehicle Composition on Betamethasone 17-Valerate Isomerization Rate

In a developmental hydrophilic cream formulation, the rate of betamethasone 17-valerate isomerization to the essentially inactive 21-valerate ester depends significantly on the concentration of the emulsifier macrogolstearylether-20/21 [1]. At higher emulsifier concentrations, significant degradation (acyl migration) occurs over a period of weeks, whereas at lower emulsifier concentrations, significant degradation is not observed even after several years of storage [1]. This finding—independent of the pH of the aqueous phase—has critical implications for extemporaneous dilution of proprietary betamethasone valerate preparations, wherein inappropriate diluent selection accelerates isomerization and potency loss [1][2]. Betamethasone 6β-Bromo 17-Valerate serves as an essential system suitability marker in stability-indicating HPLC methods designed to monitor formulation integrity and detect early-stage isomerization before clinical potency is compromised [3].

Topical formulation stability Excipient compatibility Isomerization kinetics

Comparative Topical Anti-Inflammatory Potency: Betamethasone 17-Valerate vs. Higher-Potency Corticosteroids in the Vasoconstrictor Assay

In the McKenzie-Stoughton vasoconstrictor assay—the standard bioassay for ranking topical corticosteroid potency—betamethasone 17-valerate is classified as a potent (medium-high potency) corticosteroid, whereas betamethasone 17,21-dipropionate and clobetasol 17-propionate are classified as very potent (super-high potency) agents [1]. A double-blind intraindividual comparison trial (n = 20) demonstrated that betamethasone 17-valerate exhibits a distinct blanching time-course and potency profile compared to very potent corticoids such as clobetasol propionate and betamethasone dipropionate, with the latter showing greater blanching response and more pronounced suppression of tuberculin-induced inflammation [1]. The 6β-bromo impurity of betamethasone 17-valerate, while not a therapeutic agent, is structurally derived from this medium-potency scaffold, distinguishing it from impurities originating from the higher-potency betamethasone dipropionate synthetic pathway [2].

Vasoconstrictor assay Topical potency classification McKenzie-Stoughton test

Procurement-Relevant Application Scenarios for Betamethasone 6β-Bromo 17-Valerate Reference Standard


Reference Standard Procurement for ANDA Impurity Profiling of Betamethasone 17-Valerate Drug Substance

Generic pharmaceutical manufacturers submitting Abbreviated New Drug Applications (ANDAs) for betamethasone 17-valerate topical products must identify and quantify all process-related impurities at or above the ICH identification threshold (0.10% for a maximum daily dose of >2 g). Betamethasone 6β-Bromo 17-Valerate serves as a qualified reference standard for identifying the 6β-bromo process impurity peak in the compendial HPLC chromatogram [1]. Under the USP chromatographic purity method, the laboratory must demonstrate resolution of the 6β-bromo peak from the betamethasone 17-valerate main peak (RRT 1.0), related compound H (RRT 1.36), and the 21-valerate degradant, with resolution ≥1.5 [1]. Failure to use the stereochemically correct 6β-bromo reference standard will result in inaccurate peak assignment and potential rejection of the ANDA by regulatory authorities [2].

Stability-Indicating HPLC Method Validation for Betamethasone 17-Valerate Topical Formulations

Formulation scientists developing generic betamethasone 17-valerate creams and ointments must validate stability-indicating HPLC methods that can distinguish between process impurities (including brominated species), formulation-induced degradants (21-valerate isomer), and hydrolytic degradation products (betamethasone free alcohol) [1]. The 6β-bromo reference standard is spiked into stressed samples (acid, base, oxidative, thermal, photolytic per ICH Q1A) to confirm that its peak does not co-elute with any formulation-induced degradant. This is critical because betamethasone 17-valerate in aqueous cream vehicles undergoes pH- and emulsifier-dependent acyl migration to the 21-valerate isomer, which retains approximately 15% of the parent potency and is rapidly hydrolysed by cutaneous esterases [2]. A validated method must quantify the 6β-bromo impurity at levels as low as 0.05% to meet USP/EP acceptance criteria for unspecified impurities [3].

Root-Cause Investigation of Out-of-Specification Impurity Results in Commercial Betamethasone Valerate Batches

When a commercial batch of betamethasone 17-valerate drug substance or finished topical product exhibits an unknown impurity peak exceeding the USP limit of NMT 1.0% for any individual impurity, the QC laboratory must conduct a root-cause investigation to determine whether the impurity is process-related (e.g., 6-bromo species from incomplete bromination control during synthesis), degradation-related (e.g., 21-valerate from acyl migration), or contaminant-related [1]. Betamethasone 6β-Bromo 17-Valerate is used as a retention time marker and mass spectrometric reference to confirm or exclude the presence of the 6β-bromo process impurity [2]. The LC-MSn molecular fingerprinting approach—demonstrated for betamethasone 17-valerate impurity identification—enables rapid structural confirmation by comparing fragmentation patterns of the unknown peak against the 6β-bromo reference [2]. This analytical workflow can distinguish between a correctable process control issue and a fundamental formulation stability failure.

Glucocorticoid Receptor Structure-Activity Relationship (SAR) Studies of 6-Position Halogenated Corticosteroids

Academic and industrial medicinal chemistry groups investigating the impact of halogen substitution on glucocorticoid receptor binding and transactivation require stereochemically pure 6β-bromo and 6α-bromo epimers for competitive binding assays [1]. Betamethasone 17-valerate binds to human epidermal GR with an IC50 of 5 nM in [³H]-dexamethasone displacement assays, and the introduction of a bromine atom at the 6-position is expected to modulate binding affinity through combined steric and electronic effects [1]. The 6β epimer may exhibit a different receptor binding profile compared to the 6α epimer (EP Impurity G), as stereochemical configuration at C-6 alters the spatial orientation of the bromine substituent relative to the steroid B-ring and the receptor binding pocket [2]. Researchers must procure the specific 6β isomer to avoid confounding SAR data with epimer-mixed results, which could lead to incorrect conclusions about the pharmacophore requirements for halogenated glucocorticoid activity [3].

Quote Request

Request a Quote for Betamethasone 6β-Bromo 17-Valerate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.